Cas no 4711-68-6 (N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide)

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide is a synthetic organic compound featuring a naphthamide core substituted with a hydroxyl group at the 3-position and an ethoxyphenyl moiety at the amide nitrogen. This structure imparts unique photophysical and coordination properties, making it valuable in applications such as fluorescent dyes, organic semiconductors, and chelating agents. The ethoxy group enhances solubility in organic solvents, while the hydroxyl group provides a reactive site for further functionalization or metal binding. Its stability and tunable electronic characteristics make it suitable for advanced material research and specialized chemical synthesis. The compound is typically characterized by high purity and consistent performance in experimental and industrial settings.
N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide structure
4711-68-6 structure
商品名:N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide
CAS番号:4711-68-6
MF:C19H17NO3
メガワット:307.34318
CID:45254
PubChem ID:78443

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide 化学的及び物理的性質

名前と識別子

    • N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide
    • Azoic Coupling Component 30
    • N-(4-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
    • NAPHTHOL AS-VL
    • 2-Hydroxy-3-naphthoesaeure-p-phenetidid
    • 3-Hydroxy-[2]naphthoesaeure-p-phenetidid
    • 3-hydroxy-[2]naphthoic acid p-phenetidide
    • 3-Hydroxy-2-naphtho-p-phenetidide
    • 4'-ethoxy-3-hydroxy-2-naphthanilide
    • Azoic coupling component 46
    • C.I. Azoic Coupling Component 30
    • C.I. Azoic Coupling Component 46
    • Cibanaphthol RPH
    • NSC50690
    • cid_78443
    • A918683
    • DTXSID5063570
    • EC 225-200-7
    • CI 37559
    • NSC-50690
    • CHEBI:122078
    • SR-01000513141-1
    • Oprea1_239420
    • N-(4-ethoxyphenyl)-3-oxidanyl-naphthalene-2-carboxamide
    • Q27210711
    • 2-Naphtho-p-phenetidide, 3-hydroxy-
    • UNII-ED3VQI55T0
    • CBDivE_012078
    • N-(4-ethoxyphenyl)-3-hydroxy-naphthalene-2-carboxamide
    • Oprea1_874331
    • NSC 50690
    • HMS2886N22
    • SR-01000513141
    • CHEMBL1388703
    • SMR000528245
    • AKOS000592774
    • 1-Hydroxy-3-Naphthoyl-P-Ethoxy Aniline
    • 2-Naphthalenecarboxamide, N-(4-ethoxyphenyl)-3-hydroxy-
    • C.I. 37559
    • 3-hydroxy-N-p-phenetyl-2-naphthamide
    • 2-HYDROXY-3-NAPHTHOYL-P-ETHOXYANILINE
    • BDBM80521
    • NS00007701
    • 4711-68-6
    • CS-0362287
    • ED3VQI55T0
    • DYCOSTHOL AS-VL
    • NCGC00246827-01
    • EINECS 225-200-7
    • N-(4-ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
    • SCHEMBL2743100
    • AG-690/36740014
    • MLS000736677
    • FYJKEJZGNQVNLC-UHFFFAOYSA-N
    • MDL: MFCD00476996
    • インチ: 1S/C19H17NO3/c1-2-23-16-9-7-15(8-10-16)20-19(22)17-11-13-5-3-4-6-14(13)12-18(17)21/h3-12,21H,2H2,1H3,(H,20,22)
    • InChIKey: FYJKEJZGNQVNLC-UHFFFAOYSA-N
    • ほほえんだ: CCOC1=CC=C(NC(=O)C2=CC3=C(C=CC=C3)C=C2O)C=C1

計算された属性

  • せいみつぶんしりょう: 307.12100
  • どういたいしつりょう: 307.121
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 392
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 9
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 58.6A^2

じっけんとくせい

  • 密度みつど: 1.273
  • ゆうかいてん: 217~219℃
  • ふってん: 438.7°C at 760 mmHg
  • フラッシュポイント: 219.1 °C
  • 屈折率: 1.686
  • PSA: 58.56000
  • LogP: 4.26940

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide セキュリティ情報

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019120995-1g
N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide
4711-68-6 95%
1g
$998.00 2023-09-01
A2B Chem LLC
AD28480-100mg
N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide
4711-68-6 95%
100mg
$298.00 2024-04-20
A2B Chem LLC
AD28480-10mg
N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide
4711-68-6 95%
10mg
$225.00 2024-04-20
A2B Chem LLC
AD28480-50mg
N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide
4711-68-6 95%
50mg
$268.00 2024-04-20
Chemenu
CM129098-1g
N-(4-ethoxyphenyl)-3-hydroxy-2-naphthamide
4711-68-6 95%
1g
$356 2024-07-16
Chemenu
CM129098-1g
N-(4-ethoxyphenyl)-3-hydroxy-2-naphthamide
4711-68-6 95%
1g
$356 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1432957-1g
N-(4-ethoxyphenyl)-3-hydroxy-2-naphthamide
4711-68-6 95+%
1g
¥3018.00 2024-05-12
A2B Chem LLC
AD28480-20mg
N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide
4711-68-6 95%
20mg
$237.00 2024-04-20

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide 関連文献

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamideに関する追加情報

Professional Introduction to N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide (CAS No. 4711-68-6)

N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide, identified by its Chemical Abstracts Service number CAS No. 4711-68-6, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a naphthamide core structure, has garnered attention due to its potential biological activities and structural properties that make it a valuable candidate for further investigation in drug discovery and therapeutic development.

The naphthamide moiety is a key structural feature of this compound, contributing to its unique chemical and biological properties. Naphthamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both hydroxyl and ethoxy substituents in the structure of N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide enhances its potential as a pharmacophore, allowing for selective interactions with biological targets.

In recent years, there has been a growing interest in developing novel therapeutic agents based on naphthamide derivatives. These compounds have shown promise in preclinical studies, particularly in the treatment of various diseases. The hydroxyl group in the molecule can participate in hydrogen bonding interactions, which is crucial for binding to biological targets with high affinity. Additionally, the ethoxy group can influence the electronic properties of the molecule, affecting its reactivity and biological activity.

One of the most compelling aspects of N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide is its potential application in oncology research. Naphthamides have been investigated as inhibitors of proteasome activity, which is essential for cancer cell survival. The structural features of this compound may allow it to interact with specific proteasome subunits, leading to the development of new anticancer drugs. Furthermore, its ability to modulate other cellular pathways involved in cancer progression makes it a promising candidate for further exploration.

The synthesis of N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide

The pharmacological profile of N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide

In vitro studies have also revealed that N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide

The development of novel drug candidates often involves structural modifications to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. In the case of N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide

The future prospects for N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide

In conclusion, N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide (CAS No. 4711-68-6)

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